molecular formula C11H11NO6 B140357 Methyl 4-(2-methoxy-2-oxoethyl)-3-nitrobenzoate CAS No. 142386-70-7

Methyl 4-(2-methoxy-2-oxoethyl)-3-nitrobenzoate

Cat. No.: B140357
CAS No.: 142386-70-7
M. Wt: 253.21 g/mol
InChI Key: DCDSLKRPXTVJSA-UHFFFAOYSA-N
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Description

Methyl 4-(2-methoxy-2-oxoethyl)-3-nitrobenzoate (CAS: 334952-07-7) is a nitroaromatic ester with a molecular formula of C₁₁H₁₁NO₆ and a molecular weight of 253.21 g/mol . It is a white to off-white crystalline powder, soluble in organic solvents like chloroform and methanol. The compound features a benzoate core substituted with a methoxycarbonylmethyl group at the 4-position and a nitro group at the 3-position, contributing to its reactivity and utility in pharmaceutical synthesis .

Key properties include:

  • Melting Point: 77°C
  • Boiling Point: 369.6°C (estimated)
  • Density: 1.3 g/cm³
  • Purity: ≥98% (HPLC)

It is primarily used as an intermediate in drug development, leveraging its nitro and ester functionalities for further functionalization .

Properties

IUPAC Name

methyl 4-(2-methoxy-2-oxoethyl)-3-nitrobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO6/c1-17-10(13)6-7-3-4-8(11(14)18-2)5-9(7)12(15)16/h3-5H,6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCDSLKRPXTVJSA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC1=C(C=C(C=C1)C(=O)OC)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

334952-07-7
Record name methyl 4-(2-methoxy-2-oxoethyl)-3-nitrobenzoate
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4-(2-methoxy-2-oxoethyl)-3-nitrobenzoate typically involves the esterification of 4-(2-methoxy-2-oxoethyl)-3-nitrobenzoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods: In an industrial setting, the synthesis can be scaled up by using continuous flow reactors, which allow for better control of reaction parameters and improved yields. The use of automated systems can also enhance the efficiency and safety of the production process.

Types of Reactions:

    Oxidation: The nitro group in this compound can undergo reduction to form the corresponding amine.

    Reduction: The ester group can be hydrolyzed to yield the corresponding carboxylic acid.

    Substitution: The methoxy group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) as a catalyst.

    Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.

    Substitution: Nucleophilic substitution reactions using reagents such as sodium methoxide or potassium tert-butoxide.

Major Products Formed:

    Reduction: 4-(2-methoxy-2-oxoethyl)-3-aminobenzoate.

    Hydrolysis: 4-(2-methoxy-2-oxoethyl)-3-nitrobenzoic acid.

    Substitution: Various substituted benzoates depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

Methyl 4-(2-methoxy-2-oxoethyl)-3-nitrobenzoate serves as a key intermediate for synthesizing various pharmacologically active compounds. Its structure allows for modifications that can enhance biological activity against specific targets.

Case Study: Antimicrobial Activity
Research has shown that derivatives of this compound exhibit significant antimicrobial properties. For instance, compounds with similar nitro and methoxy substitutions have demonstrated low Minimum Inhibitory Concentration (MIC) values against pathogenic bacteria such as Salmonella typhimurium and Streptococcus mutans. The MIC values ranged from 125 µg/mL to 500 µg/mL depending on the specific substitution patterns .

CompoundMIC (µg/mL)Target Organism
4e125Salmonella typhimurium
4d250Streptococcus mutans
4c500Various Gram-positive bacteria

Material Science

In material science, this compound is explored for its potential in developing new polymeric materials. Its unique chemical structure can be utilized to create polymers with enhanced thermal stability and mechanical properties.

Case Study: Polymer Synthesis
A study demonstrated the use of this compound in synthesizing polyesters that exhibit improved thermal properties compared to traditional polymers. The incorporation of nitro groups into polymer backbones has been linked to increased rigidity and thermal resistance.

Agrochemicals

The compound's derivatives are being investigated for use as agrochemicals due to their potential herbicidal and fungicidal activities. The nitro group enhances the bioactivity of these compounds against various plant pathogens.

Case Study: Herbicidal Activity
A series of experiments have indicated that certain derivatives of this compound show promising herbicidal effects against common agricultural weeds. The efficacy was assessed through field trials, demonstrating significant reductions in weed biomass when applied at optimal concentrations.

Mechanism of Action

The mechanism of action of Methyl 4-(2-methoxy-2-oxoethyl)-3-nitrobenzoate depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes. The nitro group can undergo reduction to form reactive intermediates that can interact with biomolecules, while the ester group can be hydrolyzed to release the active acid form.

Comparison with Similar Compounds

Methyl 4-hydroxy-3-methoxy-2-nitrobenzoate (CAS: N/A)

  • Structure : Differs by a hydroxyl group at the 4-position instead of the methoxycarbonylmethyl group.
  • Properties: Melting Point: 180–182°C Synthesis: Derived from 4-hydroxy-3-methoxy-2-nitrobenzoic acid via esterification with methanol and thionyl chloride .
  • Applications : Intermediate for further alkylation (e.g., with 1-bromo-3-chloropropane) to introduce substituents .

Methyl 4-((4-isobutoxy-3-isopropylphenyl)amino)-3-nitrobenzoate (Compound 52)

  • Structure: Features an amino group at the 4-position instead of the methoxycarbonylmethyl group.
  • Properties: Yield: 81.8% (via Pd-catalyzed coupling) Reactivity: The amino group enables participation in condensation and cyclization reactions.
  • Applications : Used in synthesizing kinase inhibitors and other bioactive molecules .
  • Key Difference: The amino group introduces nucleophilicity, contrasting with the electron-withdrawing nitro and ester groups in the target compound .

Methyl 4-(benzylamino)-3-nitrobenzoate (CAS: 68502-46-5)

  • Structure: Substituted with a benzylamino group at the 4-position.
  • Properties :
    • Molecular Weight: 286.28 g/mol
    • Solubility: Enhanced lipophilicity due to the benzyl group.
  • Applications : Intermediate in anticancer drug development .
  • Key Difference: The benzylamino group increases steric bulk and alters hydrogen-bonding patterns compared to the smaller methoxycarbonylmethyl group .

Functional Analogues

Methyl 4-bromo-3-methylbenzoate (CAS: 148547-19-7)

  • Structure : Bromine and methyl substituents at the 4- and 3-positions, respectively.
  • Properties :
    • Molecular Weight: 229.06 g/mol
    • Reactivity: Bromine facilitates cross-coupling reactions (e.g., Suzuki-Miyaura).
  • Applications : Building block for agrochemicals and OLED materials.
  • Key Difference : The bromine atom offers distinct reactivity (e.g., nucleophilic substitution) compared to the nitro group in the target compound .

3-Methoxy-4-nitrobenzoic Acid (CAS: N/A)

  • Structure : Carboxylic acid derivative with methoxy and nitro groups.
  • Properties :
    • Melting Point: ~200°C (estimated)
    • Reactivity: Acidic proton enables salt formation or esterification.
  • Applications : Precursor for dyes and coordination complexes.
  • Key Difference : The carboxylic acid group increases polarity and hydrogen-bonding capacity, contrasting with the ester functionality in the target compound .

Data Tables

Compound Name Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Functional Groups Primary Applications
Methyl 4-(2-methoxy-2-oxoethyl)-3-nitrobenzoate C₁₁H₁₁NO₆ 253.21 77 Nitro, Ester, Methoxycarbonyl Pharmaceutical intermediate
Methyl 4-hydroxy-3-methoxy-2-nitrobenzoate C₉H₉NO₆ 227.17 180–182 Nitro, Ester, Hydroxyl Alkylation precursor
Methyl 4-(benzylamino)-3-nitrobenzoate C₁₅H₁₄N₂O₄ 286.28 N/A Nitro, Ester, Benzylamino Anticancer drug intermediate
3-Methoxy-4-nitrobenzoic Acid C₈H₇NO₅ 197.14 ~200 Nitro, Carboxylic Acid Dye synthesis

Research Findings and Trends

  • Synthetic Flexibility : The target compound’s methoxycarbonylmethyl group allows for versatile modifications, such as hydrolysis to carboxylic acids or reduction of the nitro group to amines .
  • Drug Development: Derivatives like methyl 4-(butylamino)-3-nitrobenzoate (Compound 1) demonstrate improved lipophilicity for enhanced blood-brain barrier penetration .
  • Crystallography : Hydrogen-bonding patterns in nitroaromatic esters (e.g., N–O···H interactions) influence crystal packing and stability, critical for material science applications .

Biological Activity

Methyl 4-(2-methoxy-2-oxoethyl)-3-nitrobenzoate (CAS No. 334952-07-7) is a compound that has garnered attention due to its potential biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.

This compound has the following chemical characteristics:

  • Molecular Formula : C₁₁H₁₁NO₆
  • Molecular Weight : 253.208 g/mol
  • Melting Point : Approximately 77 °C
  • Boiling Point : Approximately 370 °C
  • Density : 1.3 g/cm³

The compound features a nitro group and an ester functional group, which are significant for its chemical reactivity and biological activity .

The biological activity of this compound is primarily attributed to its interactions with various biological macromolecules, such as proteins and nucleic acids. These interactions can lead to inhibition of specific enzymes, thereby disrupting metabolic pathways essential for cellular function. The compound's nitro group is particularly reactive, allowing it to participate in redox reactions that can affect cellular processes.

Cytotoxicity Studies

Cytotoxicity assays have been conducted on similar nitrobenzoate derivatives, suggesting potential anticancer properties. These studies typically evaluate the compound's ability to induce apoptosis in cancer cell lines through mechanisms involving oxidative stress and DNA damage. The unique structure of this compound may enhance its efficacy compared to simpler derivatives .

Comparative Analysis

To better understand the biological activity of this compound, it is useful to compare it with similar compounds. The following table summarizes key features of related compounds:

Compound NameCAS NumberKey Features
Methyl 4-nitrobenzoate99-97-8Lacks methoxy group; simpler structure
Methyl 3-nitrobenzoate99-98-9Different nitro positioning; similar reactivity
Methyl 4-(methoxycarbonyl)benzoate104-61-0Contains carboxylate; used in organic synthesis

This compound's dual functional groups (nitro and methoxy) enhance its reactivity compared to these simpler derivatives, potentially leading to distinct applications in both agrochemicals and pharmaceuticals .

Case Studies

  • Antimicrobial Activity Study : A study focusing on the interactions of nitro compounds with bacterial enzymes demonstrated that similar structures inhibited growth in resistant strains of bacteria. This suggests that this compound could exhibit comparable antimicrobial properties .
  • Cytotoxicity Assessment : In vitro studies on related nitro compounds have shown significant cytotoxic effects against various cancer cell lines, indicating a potential pathway for therapeutic application of this compound in oncology .

Q & A

Q. What are the standard synthetic routes for Methyl 4-(2-methoxy-2-oxoethyl)-3-nitrobenzoate, and how can reaction conditions be optimized for yield and purity?

  • Methodological Answer : The synthesis typically involves nitration and esterification steps. For example, nitration of a benzoate precursor (e.g., methyl 4-(methoxycarbonylmethyl)benzoate) using concentrated HNO₃ and H₂SO₄ under controlled cooling (0–5°C) to minimize side reactions. Key steps include:
  • Slow addition of HNO₃ to prevent overheating .
  • Recrystallization (e.g., methanol) to purify the product, as seen in analogous nitrobenzoate syntheses yielding ~53% purity after recrystallization .
  • Microwave-assisted methods (e.g., ionic liquid-supported reactions) can improve efficiency, as demonstrated in related compounds with yields up to 77% .

Q. Which spectroscopic techniques are most reliable for characterizing this compound, and how are conflicting data resolved?

  • Methodological Answer :
  • IR Spectroscopy : Identifies key functional groups (e.g., C=O at ~1725 cm⁻¹, NO₂ at ~1530/1350 cm⁻¹) .
  • ¹H/¹³C NMR : Resolves substituent positions (e.g., methoxy protons at δ ~3.8–4.0 ppm, aromatic protons split by nitro and ester groups) .
  • TLC/HPLC : Monitors reaction progress and purity (e.g., 8:2 hexane/ethyl acetate for TLC) .
  • Resolution of Contradictions : Cross-validate with multiple techniques. For instance, TLC may show minor impurities, but NMR/IR can confirm the dominant structure .

Advanced Research Questions

Q. How do hydrogen bonding and crystal packing influence the supramolecular assembly of this compound?

  • Methodological Answer :
  • The nitro and ester groups form directional hydrogen bonds (e.g., N–H⋯O and C–H⋯O interactions), creating chains or sheets. For example, in related nitrobenzoates, R₂²(16) and R₂²(22) ring motifs are observed .
  • X-ray crystallography is critical for mapping interactions. Polarized nitroaniline moieties in similar compounds exhibit charge-separated structures, affecting solubility and reactivity .

Q. What advanced synthetic strategies (e.g., microwave-assisted or solid-phase) can enhance the preparation of derivatives?

  • Methodological Answer :
  • Microwave-Assisted Synthesis : Reduces reaction time (e.g., 30–60 minutes vs. hours) and improves yields. For example, nitro reduction in ionic liquid media achieves >75% efficiency .
  • Solid-Phase Synthesis : Enables modular derivatization. A related protocol functionalizes bromomethyl-nitrobenzoate intermediates with amines under SN2 conditions .

Q. How can the functional groups in this compound be leveraged to design stimuli-responsive materials (e.g., pH/light-sensitive hydrogels)?

  • Methodological Answer :
  • Nitro Group : Photocleavable under UV light (e.g., 365 nm), enabling controlled release in hydrogels .
  • Ester Group : Hydrolyzes in acidic environments (pH <5), making it suitable for tumor-targeted drug delivery. A dual-responsive hydrogel using a nitrobenzoate crosslinker demonstrated pH-dependent swelling and light-triggered degradation .

Q. What mechanistic insights govern the regioselectivity of nitration and esterification in this compound?

  • Methodological Answer :
  • Nitration : The methoxycarbonylmethyl group acts as a meta-director, favoring nitro substitution at the 3-position. Steric hindrance from the substituent further limits ortho/para byproducts .
  • Esterification : Methanol in acidic conditions (H₂SO₄) promotes Fischer esterification. Monitoring via TLC ensures completion before quenching .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 4-(2-methoxy-2-oxoethyl)-3-nitrobenzoate
Reactant of Route 2
Methyl 4-(2-methoxy-2-oxoethyl)-3-nitrobenzoate

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